molecular formula C17H17N3O3S B2370022 (E)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide CAS No. 2035022-20-7

(E)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide

Cat. No.: B2370022
CAS No.: 2035022-20-7
M. Wt: 343.4
InChI Key: DFZCMDRMIPCWSD-YRNVUSSQSA-N
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Description

(E)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide is a complex organic compound that features a furan ring, a pyrazole ring, and a phenylethenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the furan and pyrazole rings separately, followed by their coupling through a series of reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Furanones

    Reduction: Pyrazolines

    Substitution: Various substituted phenylethenesulfonamides

Mechanism of Action

The mechanism of action of (E)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide is unique due to its combination of furan, pyrazole, and phenylethenesulfonamide groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development .

Properties

IUPAC Name

(E)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-phenylethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c21-24(22,11-7-15-4-2-1-3-5-15)19-8-9-20-13-17(12-18-20)16-6-10-23-14-16/h1-7,10-14,19H,8-9H2/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZCMDRMIPCWSD-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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